molecular formula C5H5F3N2OS B591528 (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 1314977-20-2

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B591528
CAS No.: 1314977-20-2
M. Wt: 198.163
InChI Key: YCFRUGDBRCSGCS-UHFFFAOYSA-N
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Description

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a hydroxymethyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the amino group to the formaldehyde, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of thiazole derivatives often employs eco-friendly methods such as microwave-assisted synthesis. This technique reduces reaction times and increases yields while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the production of dyes, pigments, and photographic sensitizers.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of a thiazole ring.

    2-Amino-4-(trifluoromethyl)thiazole: Lacks the hydroxymethyl group at the 5-position.

    2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group.

Uniqueness

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at the 5-position, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2OS/c6-5(7,8)3-2(1-11)12-4(9)10-3/h11H,1H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFRUGDBRCSGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717283
Record name [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314977-20-2
Record name [2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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